![molecular formula C19H18N4O B11046462 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one](/img/structure/B11046462.png)
11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one
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Overview
Description
3-[3,4-dihydro-2(1H)-isoquinolinyl]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by its fused ring system, which includes isoquinoline and pyridopyrimidine moieties, making it a valuable scaffold for the development of new pharmaceuticals and other bioactive molecules.
Preparation Methods
The synthesis of 3-[3,4-dihydro-2(1H)-isoquinolinyl]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the condensation of isoquinoline derivatives with pyridopyrimidine precursors under acidic or basic conditions can lead to the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. .
Scientific Research Applications
3-[3,4-dihydro-2(1H)-isoquinolinyl]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3-[3,4-dihydro-2(1H)-isoquinolinyl]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of certain proteins, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication .
Comparison with Similar Compounds
Similar compounds to 3-[3,4-dihydro-2(1H)-isoquinolinyl]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one include other heterocyclic compounds with fused ring systems, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities, including kinase inhibition.
Pyrido[2,3-d]pyrimidine derivatives: Studied for their therapeutic potential in various diseases.
Pyrrolopyrazine derivatives: Exhibiting a range of biological activities, including antimicrobial and anticancer properties. The uniqueness of 3-[3,4-dihydro-2(1H)-isoquinolinyl]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one lies in its specific ring fusion and the resulting biological activities, which may differ from those of similar compounds
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
11-(3,4-dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.02,6]trideca-1,6,8,10-tetraen-13-one |
InChI |
InChI=1S/C19H18N4O/c24-18-16-15-7-3-6-13(15)10-20-17(16)21-19(22-18)23-9-8-12-4-1-2-5-14(12)11-23/h1-2,4-5,10H,3,6-9,11H2,(H,20,21,22,24) |
InChI Key |
SOSIMFATKSGFEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C3C(=C2C1)C(=O)NC(=N3)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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